molecular formula C20H27NO2 B12588880 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester CAS No. 650616-11-8

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester

Cat. No.: B12588880
CAS No.: 650616-11-8
M. Wt: 313.4 g/mol
InChI Key: OZLATDDAUFWTGH-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by its unique structure, which includes a hexyl chain, a phenylmethyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-3-carboxylic acid with hexyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the hexyl-substituted pyrrole derivative. Subsequently, the phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the ethyl ester functional group is added by esterification with ethanol and a suitable acid catalyst, such as sulfuric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

In biology and medicine, this compound has potential applications as a bioactive molecule. It can be used in the design and synthesis of new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Additionally, it may serve as a probe or ligand in biochemical studies to investigate specific molecular targets and pathways.

In industry, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, through various binding interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

For example, if the compound is used as an antimicrobial agent, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial cell wall synthesis or DNA replication. Similarly, as an anticancer agent, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester can be compared with other similar compounds, such as 1H-pyrrole-3-carboxylic acid derivatives with different substituents or ester groups. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. This compound’s hexyl chain, phenylmethyl group, and ethyl ester functional group contribute to its unique behavior in various chemical reactions and applications.

Properties

CAS No.

650616-11-8

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 2-benzyl-5-hexyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H27NO2/c1-3-5-6-10-13-17-15-18(20(22)23-4-2)19(21-17)14-16-11-8-7-9-12-16/h7-9,11-12,15,21H,3-6,10,13-14H2,1-2H3

InChI Key

OZLATDDAUFWTGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(N1)CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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